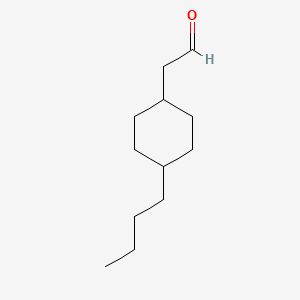
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a dimethylpyridinyl moiety, and a pyrazolylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide typically involves a multi-step process. One common method includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol, using triethylamine as a basic catalyst . This reaction yields the desired compound with high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include more cost-effective and scalable procedures. This could involve the use of alternative solvents, catalysts, and reaction conditions that are more suitable for large-scale operations. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and pyridinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines
科学研究应用
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as 5-lipoxygenase (5-LOX), by binding to their active sites . This inhibition can lead to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects. The compound may also interact with other molecular targets, such as receptors and ion channels, to modulate various biological processes.
相似化合物的比较
Similar Compounds
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: This compound shares a similar pyrazolylacetamide structure and exhibits comparable biological activities.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound has a similar pyridinyl moiety and is used as a chemoselective reagent in organic synthesis.
Uniqueness
The uniqueness of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound for research and development in multiple scientific disciplines.
属性
CAS 编号 |
496022-91-4 |
|---|---|
分子式 |
C21H21N5O2S |
分子量 |
407.5 g/mol |
IUPAC 名称 |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-13-10-14(2)23-20(17(13)11-22)29-12-18(27)24-19-15(3)25(4)26(21(19)28)16-8-6-5-7-9-16/h5-10H,12H2,1-4H3,(H,24,27) |
InChI 键 |
YDFZWVBGTZUAHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C |
溶解度 |
21.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)

![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)


![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)

![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)

![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
